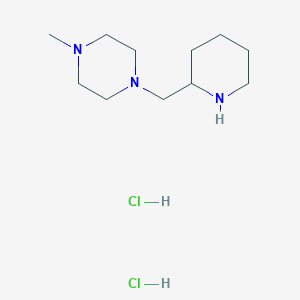

1-Methyl-4-(2-piperidinylmethyl)piperazine dihydrochloride

Übersicht

Beschreibung

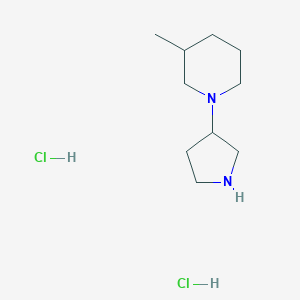

“1-Methyl-4-(2-piperidinylmethyl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 1219957-15-9 . It has a molecular weight of 270.25 and its IUPAC name is 1-methyl-4-(piperidin-4-ylmethyl)piperazine dihydrochloride .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H23N3.2ClH/c1-13-6-8-14(9-7-13)10-11-2-4-12-5-3-11;;/h11-12H,2-10H2,1H3;2*1H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 270.25 .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

Researchers Kumar et al. (2017) developed novel derivatives of 1-methyl-4-(2-piperidinylmethyl)piperazine, focusing on their antidepressant and antianxiety activities. These derivatives showed significant effects in behavioral tests conducted on mice, suggesting potential applications in mental health treatments (Kumar et al., 2017).

Antischistosomal Activity

Y. Tung (1957) prepared several derivatives of 1-methyl-4-(2-piperidinylmethyl)piperazine for testing their activity against schistosomiasis, a parasitic disease, in experimentally infected animals. This highlights its potential use in treating parasitic infections (Tung, 1957).

Vasodilator Properties and Metabolites

Ohtaka et al. (1989) synthesized compounds related to the metabolites of a cerebral vasodilator, which included 1-methyl-4-(2-piperidinylmethyl)piperazine derivatives. This research is significant for understanding the drug's metabolism and potential applications in treating cerebral diseases (Ohtaka et al., 1989).

Applications in Proteomics

Qiao et al. (2011) utilized piperazine-based derivatives for the derivatization of peptides, improving their detection in mass spectrometry. This application is crucial in proteomics, aiding in the analysis of protein structures and functions (Qiao et al., 2011).

Antidiabetic Potential

Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds, with certain derivatives demonstrating significant effects on glucose tolerance in a rat model of diabetes. This suggests their potential use in managing type II diabetes (Le Bihan et al., 1999).

Antihypertensive and Antiarrhythmic Activities

Marona et al. (2008) synthesized xanthone derivatives containing piperazine moieties, which exhibited notable antihypertensive and antiarrhythmic properties. These findings expand the potential therapeutic uses of piperazine derivatives in cardiovascular diseases (Marona et al., 2008).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1-Methyl-4-(2-piperidinylmethyl)piperazine dihydrochloride is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving GABAergic signaling . By acting as a GABA receptor agonist, this compound enhances the effect of GABA, leading to increased inhibitory effects within the nervous system. The downstream effects of this include a decrease in neuronal excitability and potential paralysis of parasites.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of flaccid paralysis in parasites . By binding to GABA receptors and enhancing inhibitory signaling, this compound decreases neuronal excitability, which can lead to the paralysis of parasites.

Eigenschaften

IUPAC Name |

1-methyl-4-(piperidin-2-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3.2ClH/c1-13-6-8-14(9-7-13)10-11-4-2-3-5-12-11;;/h11-12H,2-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPBZKRCWTWZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2CCCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1424642.png)

![Methyl (2S,4S)-4-[(3-bromo[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424650.png)

![5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1424651.png)

![Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1424655.png)

![3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424657.png)

![Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424664.png)